molecular formula C16H21BrN4 B12720281 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine CAS No. 108774-12-5

4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine

Cat. No.: B12720281
CAS No.: 108774-12-5
M. Wt: 349.27 g/mol
InChI Key: ZKQMKFUGFPVGKQ-UHFFFAOYSA-N
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Description

4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a p-bromobenzyl group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine typically involves a multi-step process. One common method starts with the preparation of p-bromobenzyl bromide from p-bromotoluene through a bromination reaction using bromine under controlled conditions . This intermediate is then reacted with 2-(dimethylamino)ethylamine to form the corresponding amine derivative. Finally, this intermediate undergoes a nucleophilic substitution reaction with 6-methylpyrimidine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Solvent extraction and recrystallization techniques are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield a hydroxyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The bromobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

CAS No.

108774-12-5

Molecular Formula

C16H21BrN4

Molecular Weight

349.27 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H21BrN4/c1-13-10-16(19-12-18-13)21(9-8-20(2)3)11-14-4-6-15(17)7-5-14/h4-7,10,12H,8-9,11H2,1-3H3

InChI Key

ZKQMKFUGFPVGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N(CCN(C)C)CC2=CC=C(C=C2)Br

Origin of Product

United States

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